molecular formula C21H20N4O5S B2428035 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-92-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2428035
M. Wt: 440.47
InChI Key: GGVNUKOEOJBFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolite Identification : Studies on similar compounds, such as "3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4)," have focused on identifying metabolites in urine samples to understand the drug's metabolism. The metabolites were identified through gas chromatography-mass spectrometry, revealing processes such as aromatic hydroxylation, O-demethylation, and N-depentylation. Such research helps in understanding the metabolic pathways and potential toxicities of new compounds (Kavanagh et al., 2012).

  • Kinetics in Human Subjects : Multiple-dose kinetics of compounds like benznidazole have been studied in patients with Chagas disease, providing insights into plasma level maxima and minima during treatment. These studies contribute to understanding the drug's distribution, metabolism, and elimination characteristics, which are crucial for dose optimization and safety assessments (Raaflaub, 1980).

Potential Therapeutic Applications

  • Analgesic and Anti-inflammatory Effects : Research on acetaminophen and its metabolites, such as 2-methoxyacetaminophen, highlights the drug's analgesic and anti-inflammatory properties. Understanding the metabolic pathways and effects of related compounds can guide the development of new analgesics with improved efficacy and safety profiles (Mrochek et al., 1974).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-28-16-5-3-2-4-15(16)24-20(27)25-21-23-14(11-31-21)9-19(26)22-10-13-6-7-17-18(8-13)30-12-29-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVNUKOEOJBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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